4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two bromine atoms, one on each phenyl ring, and a sulfonamide group attached to a dimethylbenzene moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-bromoaniline with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The bromine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylaniline: This compound has a similar structure but lacks the sulfonamide group.
4-Bromoaniline: Another similar compound, which is used as a building block in the synthesis of various organic molecules.
Uniqueness
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both bromine atoms and the sulfonamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO2S/c1-9-8-14(10(2)7-13(9)16)20(18,19)17-12-5-3-11(15)4-6-12/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHHABACILSIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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